molecular formula C10H20N2O2 B181056 Tert-butyl 2-(piperazin-1-yl)acetate CAS No. 112257-22-4

Tert-butyl 2-(piperazin-1-yl)acetate

Cat. No. B181056
M. Wt: 200.28 g/mol
InChI Key: JOJBGPBSHQZRDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

TBPA and its derivatives have been synthesized and characterized, providing insight into their structures through various spectroscopic studies, such as FT-IR, NMR, and X-ray diffraction analyses. The overall procedure shortened the synthetic steps and increased the overall yield .


Molecular Structure Analysis

The molecular structure of TBPA can be analyzed using various spectroscopic studies. The InChI code for TBPA is InChI=1S/C10H20N2O2/c1-10 (2,3)14-9 (13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 .


Chemical Reactions Analysis

TBPA has been extensively studied for its potential to catalyze a number of reactions and its ability to modify a variety of substrates. It has been used in substitution reactions of compounds with different substituted piperazines . It has also been found to inhibit the catalytical activity of PARP1 .


Physical And Chemical Properties Analysis

TBPA has a molecular weight of 200.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of TBPA is 200.152477885 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 2-(piperazin-1-yl)acetate and its derivatives have been synthesized and characterized, providing insight into their structures through various spectroscopic studies, such as FT-IR, NMR, and X-ray diffraction analyses. These compounds exhibit different molecular shapes and crystal structures, contributing to the understanding of their physical and chemical properties (Kulkarni et al., 2016).

Biological Evaluation

  • Some derivatives of tert-butyl 2-(piperazin-1-yl)acetate have been evaluated for their antibacterial and antifungal activities, showing moderate activity against several microorganisms. This suggests potential applications in the development of new antimicrobial agents (Kulkarni et al., 2016).

Catalytic Activity

  • Piperazine derivatives, including tert-butyl 2-(piperazin-1-yl)acetate, have been used in the synthesis of catalytically active polymethacrylates. These compounds have shown effectiveness in acylation chemistry, indicating their potential use in various chemical synthesis processes (Mennenga et al., 2015).

Pharmaceutical Intermediate

  • The compound and its related structures have been identified as important intermediates in the synthesis of biologically active compounds. This highlights their role in pharmaceutical research and drug development (Ya-hu, 2010).

Corrosion Inhibition

  • Research has been conducted on tert-butyl 2-(piperazin-1-yl)acetate derivatives for their application in corrosion inhibition. These studies suggest that such compounds can effectively protect metal surfaces, making them valuable in industrial applications (Praveen et al., 2021).

Analytical Applications

  • Tert-butyl 2-(piperazin-1-yl)acetate derivatives have been used for the extraction and preconcentration of divalent cations, demonstrating their potential in analytical chemistry for the separation and detection of metal ions (Kilic et al., 2011).

Safety And Hazards

TBPA poses a risk of ignition. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

tert-butyl 2-piperazin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJBGPBSHQZRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920708
Record name tert-Butyl (piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(piperazin-1-yl)acetate

CAS RN

112257-22-4
Record name tert-Butyl (piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-piperazinoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Liao, HB He, LL Yang, LX Gao, L Chang… - European journal of …, 2014 - Elsevier
With the aim of discovering a novel class of non-phosphorus-based fructose-1,6-bisphosphatase (FBPase) inhibitors, a series of 2,5-diphenyl-1,3,4-oxadiazoles were synthesized …
Number of citations: 23 www.sciencedirect.com
I Sosič, A Bricelj, C Steinebach - Chemical Society Reviews, 2022 - pubs.rsc.org
In recent years, proteolysis-targeting chimeras (PROTACs), capable of achieving targeted protein degradation, have proven their great therapeutic potential and usefulness as …
Number of citations: 45 pubs.rsc.org

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